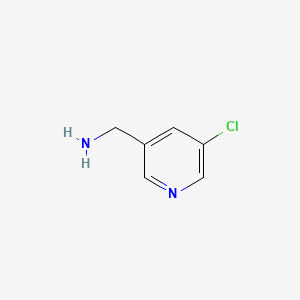

3-(Aminomethyl)-5-chloropyridine

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalytic Amination Processes

3-(Aminomethyl)-5-chloropyridine is involved in selective catalytic amination processes, where it serves as a substrate or intermediate. For instance, the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complexes, predominantly yields aminopyridine products with high chemoselectivity and yield. This process underscores the compound's utility in synthesizing chemically selective aminated products, crucial for developing novel compounds in organic synthesis (Ji, Li, & Bunnelle, 2003).

Supramolecular Chemistry and Structural Analysis

The compound plays a significant role in supramolecular chemistry, contributing to the understanding of molecular structures and interactions. For example, studies on cocrystals involving 2-amino-5-chloropyridine with other organic acids reveal insights into hydrogen bonding interactions and crystal packing, aiding in the exploration of molecular assembly and design (Thanigaimani et al., 2015).

Material Science and Photocatalysis

In material science, particularly in photocatalytic applications, derivatives of this compound are studied for their degradation capabilities under UV light, offering potential environmental applications in breaking down pollutants and synthetic residues in water sources. The photocatalytic degradation studies of related pyridine compounds in aqueous TiO2 suspensions provide insights into reaction kinetics and the potential for mineralization of organic pollutants (Abramović et al., 2004).

Synthesis and Characterization of Novel Compounds

The compound is integral to the synthesis and characterization of novel organic molecules with potential biological and chemical applications. Research on creating new molecular scaffolds and derivatives using this compound as a starting material or intermediate has led to the development of compounds with diverse structural and functional properties. These synthesized molecules are further analyzed for their potential applications in medicinal chemistry, biochemistry, and material science (Bakke & Říha, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJXHOFNDOAAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663815 | |

| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138402-36-5 | |

| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)](/img/no-structure.png)

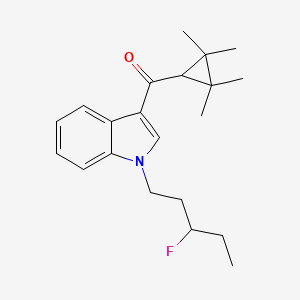

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)

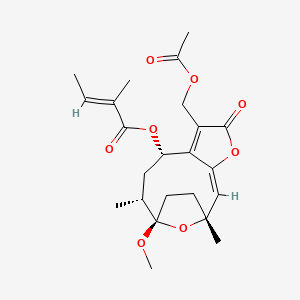

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)